1-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound 1-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core. Key structural elements include:
- Piperidin-4-yl group: Substituted at the 1-position with a 2,5-dichlorothiophene-3-carbonyl moiety.
- Triazolone ring: Modified at the 3-position with a trifluoromethyl group and at the 4-position with a methyl group.
Properties
IUPAC Name |
2-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4O2S/c1-21-12(14(17,18)19)20-23(13(21)25)7-2-4-22(5-3-7)11(24)8-6-9(15)26-10(8)16/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVBMUSRVWUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=C(SC(=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolone Derivatives with Agrochemical Relevance
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Core : 1,2,4-triazol-5(4H)-one.
- Substituents :
- 4-Chloro-2-fluorophenyl at position 1.
- Difluoromethyl and methyl groups at positions 4 and 3, respectively.
- Applications : Intermediate for Carfentrazone-ethyl , a herbicide targeting broadleaf weeds.
- Key Differences : The target compound replaces the fluorophenyl group with a piperidinyl-dichlorothiophene carbonyl system, which may enhance lipophilicity and alter binding specificity.
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol
- Core : 1,2,4-triazole-3-thiol.
- Substituents :
- 3-Chloro-5-(trifluoromethyl)pyridinyl on piperidine.
- Phenyl group at position 3.
Pyrazole and Pyrimidine Analogues
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
- Core : Pyrazole.
- Substituents :
- Trifluoromethyl and chlorophenylsulfanyl groups.
- Oxime ester side chain.
- Applications : Structural studies focus on crystallography rather than bioactivity.
- Contrast : The triazolone core of the target compound may confer greater metabolic stability compared to pyrazole derivatives.
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents: Fluorophenyl, thiazolyl, and chromenone groups.
- Applications : Likely pharmaceutical (kinase inhibitors or anticancer agents).
- Divergence : The target compound’s triazolone-piperidine scaffold is distinct, suggesting different mechanistic pathways.
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Impact :
- Trifluoromethyl groups (common in the target and analogs) enhance lipophilicity and metabolic stability, critical for agrochemical persistence .
- Dichlorothiophene in the target compound may improve π-π stacking interactions compared to phenyl or pyridinyl groups, influencing target binding .
Synthetic Routes :
- Suzuki-Miyaura coupling (used in for boronate intermediates) could be relevant for introducing aryl/heteroaryl groups in analogs.
Crystallography :
- Tools like SHELXL and ORTEP-3 enable precise structural elucidation, critical for understanding substituent effects .
Preparation Methods
Synthesis of Piperidin-4-yl Intermediate
The piperidin-4-yl moiety serves as the central scaffold for subsequent derivatization. Modern approaches employ reductive amination or cyclization strategies to construct this heterocycle. Donohoe et al. demonstrated iridium-catalyzed [5 + 1] annulation using hydroxyamine intermediates, enabling stereoselective formation of C4-substituted piperidines under aqueous conditions. For the target compound, N-protected piperidin-4-amine derivatives may be synthesized via hydrogen-borrowing cascades, ensuring compatibility with later acylation steps.
Recent work by Zhang et al. utilized Rh-catalyzed carbometalation of dihydropyridines to access 3-substituted tetrahydropyridines, though the target molecule’s 4-substitution pattern necessitates alternative routes. Instead, classical reductive amination of glutaraldehyde with ammonium acetate under acidic conditions provides piperidine cores, which are then Boc-protected for intermediate stability.
Introduction of the 2,5-dichlorothiophene-3-carbonyl group occurs via nucleophilic acyl substitution. Patent WO2011112662A1 details analogous couplings where piperidin-4-yl amines react with heteroaromatic acid chlorides in dichloromethane (DCM) using triethylamine (NEt₃) as a base. For the target compound, 2,5-dichlorothiophene-3-carboxylic acid is activated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
Table 1: Representative Acylation Conditions
| Reagent | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2,5-Cl₂-thiophene-COCl | DCM | NEt₃ | 0°C → RT | 82% | |
| 3-Br-thiophene-COCl | THF | DIPEA | -20°C | 75% |
Post-acylation, Boc deprotection with trifluoroacetic acid (TFA) in DCM liberates the secondary amine, enabling subsequent triazolone ring installation.
Construction of 4-Methyl-3-(trifluoromethyl)-1,2,4-triazol-5(4H)-one
The triazolone ring is assembled via [3 + 2] cycloaddition, adapting methodologies from Liu et al.. Hydrazonyl chlorides react with trifluoroacetonitrile (CF₃CN), generated in situ from trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime, to form 5-trifluoromethyl-1,2,4-triazoles. Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the triazole to the triazolone.
Critical Considerations:
- Regioselectivity: Electron-deficient nitrile imines favor 1,3-dipolar cycloaddition at the β-position of CF₃CN, ensuring correct substitution.
- Methylation: Post-cyclization, N-methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) introduces the 4-methyl group.
Convergent Assembly Strategy
A convergent route minimizes side reactions:
- Piperidine-Thiophene Coupling:
- Triazolone Synthesis:
- Final Coupling:
- Mitsunobu reaction or nucleophilic substitution links the triazolone to the piperidine-thiophene intermediate.
Table 2: Optimized Cycloaddition Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| CF₃CN precursor | 2,4-dinitrophenyloxime | 89% yield |
| Solvent | DCM | >90% conversion |
| Base | NEt₃ | Minimizes hydrolysis |
| Reaction time | 12 h | Complete conversion |
Experimental Challenges and Solutions
- Trifluoromethyl Handling: CF₃CN’s volatility necessitates in situ generation using oxime precursors.
- Aza-Michael Addition: Competing reactions during triazolone-piperidine coupling are mitigated by using sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU).
- Purification: Silica gel chromatography with petroleum ether/ethyl acetate gradients resolves polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
